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molecular formula C11H11FO2 B8791072 (R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene

(R)-6-fluoro-3,4-dihydro-2-((R)-oxiran-2-yl)-2H-chromene

Cat. No. B8791072
M. Wt: 194.20 g/mol
InChI Key: GVZDIJGBXSDSEP-GHMZBOCLSA-N
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Patent
US08633241B2

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].C[S+](C)(C)=O.[CH3:7]C(C)([O-])C.[K+].[F:13][C:14]1[CH:15]=[CH:16][C:17]2[O:22][CH:21]([CH:23]=[O:24])[CH2:20][CH2:19][C:18]=2[CH:25]=1>CS(C)=O>[CH2:20]1[CH:21]([CH:23]2[O:24][CH2:7]2)[O:22][C:17]2[CH:16]=[CH:15][C:14]([F:13])=[CH:25][C:18]=2[CH2:19]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(CCC(O2)C=O)C1
Name
Quantity
26 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
234 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 10) °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 20-40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled and to it
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 20°-40° C. for 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched in cold water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by product distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1CC2=C(C=CC(=C2)F)OC1C3CO3
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08633241B2

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].C[S+](C)(C)=O.[CH3:7]C(C)([O-])C.[K+].[F:13][C:14]1[CH:15]=[CH:16][C:17]2[O:22][CH:21]([CH:23]=[O:24])[CH2:20][CH2:19][C:18]=2[CH:25]=1>CS(C)=O>[CH2:20]1[CH:21]([CH:23]2[O:24][CH2:7]2)[O:22][C:17]2[CH:16]=[CH:15][C:14]([F:13])=[CH:25][C:18]=2[CH2:19]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(CCC(O2)C=O)C1
Name
Quantity
26 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
234 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 10) °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 20-40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled and to it
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 20°-40° C. for 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched in cold water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by product distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1CC2=C(C=CC(=C2)F)OC1C3CO3
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08633241B2

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].C[S+](C)(C)=O.[CH3:7]C(C)([O-])C.[K+].[F:13][C:14]1[CH:15]=[CH:16][C:17]2[O:22][CH:21]([CH:23]=[O:24])[CH2:20][CH2:19][C:18]=2[CH:25]=1>CS(C)=O>[CH2:20]1[CH:21]([CH:23]2[O:24][CH2:7]2)[O:22][C:17]2[CH:16]=[CH:15][C:14]([F:13])=[CH:25][C:18]=2[CH2:19]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(CCC(O2)C=O)C1
Name
Quantity
26 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
234 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 10) °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 20-40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled and to it
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 20°-40° C. for 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched in cold water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by product distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1CC2=C(C=CC(=C2)F)OC1C3CO3
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08633241B2

Procedure details

To 234 ml of dimethyl sulfoxide was added 32 g of trimethyl sulfoxonium iodide. To it, potassium tertiary butoxide (16 g) was added and stirred for 1 h at 20-40° C. The reaction mixture was cooled and to it was added a solution of the compound obtained in Example 2 in dimethyl sulfoxide (26 ml.) while maintaining the temperature between 20°-40° C. for 1.5 hr. The reaction mixture was quenched in cold water. The aqueous layer was extracted with ethyl acetate, washed with water, concentrated under reduced pressure followed by product distillation to give 19.6 g of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (VII) in the form of a mixture of A and B as an oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
234 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].C[S+](C)(C)=O.[CH3:7]C(C)([O-])C.[K+].[F:13][C:14]1[CH:15]=[CH:16][C:17]2[O:22][CH:21]([CH:23]=[O:24])[CH2:20][CH2:19][C:18]=2[CH:25]=1>CS(C)=O>[CH2:20]1[CH:21]([CH:23]2[O:24][CH2:7]2)[O:22][C:17]2[CH:16]=[CH:15][C:14]([F:13])=[CH:25][C:18]=2[CH2:19]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC2=C(CCC(O2)C=O)C1
Name
Quantity
26 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
32 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
234 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 10) °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 20-40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled and to it
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 20°-40° C. for 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched in cold water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by product distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1CC2=C(C=CC(=C2)F)OC1C3CO3
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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